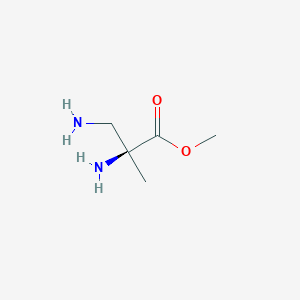
2,3-Diamino-2-methyl-propanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diamino-2-methyl-propanoic acid methyl ester, also known as L-2,3-diaminopropionic acid (L-DAP), is a non-proteinogenic amino acid that is commonly found in a variety of organisms. L-DAP has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of L-DAP is not fully understood, but it is thought to act as a neurotransmitter and modulator of glutamate receptors in the brain. L-DAP has also been shown to have antioxidant properties and may protect cells against oxidative stress.
Effets Biochimiques Et Physiologiques
L-DAP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter receptors, the inhibition of glutamate excitotoxicity, and the induction of antioxidant enzymes. L-DAP has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-DAP in lab experiments is its versatility and wide range of potential applications. L-DAP is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using L-DAP is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on L-DAP, including the development of new drugs for the treatment of neurodegenerative diseases, the optimization of L-DAP synthesis methods, and the exploration of L-DAP's potential applications in materials science and biotechnology. Further research is also needed to fully understand the mechanism of action of L-DAP and its potential side effects.
Méthodes De Synthèse
L-DAP can be synthesized through a variety of methods, including chemical synthesis and enzymatic processes. Chemical synthesis involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia and hydrogen gas, while enzymatic processes involve the use of enzymes such as L-threonine aldolase.
Applications De Recherche Scientifique
L-DAP has been widely studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, L-DAP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, L-DAP has been shown to improve plant growth and yield, and may be useful in the development of new crop varieties. In biotechnology, L-DAP has been used as a building block in the synthesis of novel materials and biomolecules.
Propriétés
Numéro CAS |
190393-73-8 |
|---|---|
Nom du produit |
2,3-Diamino-2-methyl-propanoic acid methyl ester |
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
methyl (2S)-2,3-diamino-2-methylpropanoate |
InChI |
InChI=1S/C5H12N2O2/c1-5(7,3-6)4(8)9-2/h3,6-7H2,1-2H3/t5-/m0/s1 |
Clé InChI |
PVGQUBKVBPGUPH-YFKPBYRVSA-N |
SMILES isomérique |
C[C@](CN)(C(=O)OC)N |
SMILES |
CC(CN)(C(=O)OC)N |
SMILES canonique |
CC(CN)(C(=O)OC)N |
Synonymes |
L-Alanine, 3-amino-2-methyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



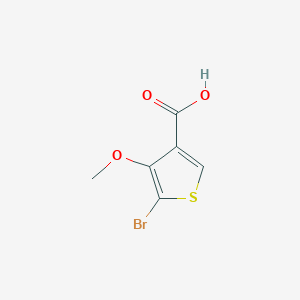
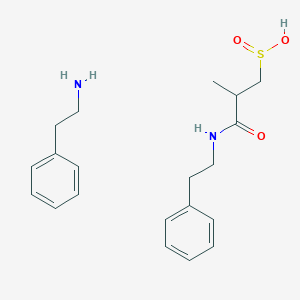
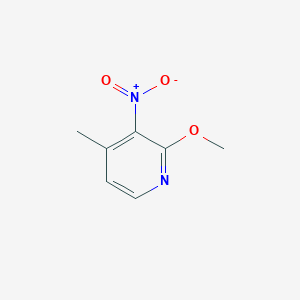
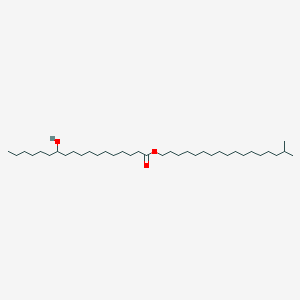
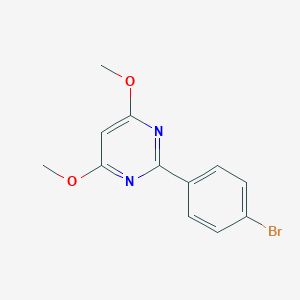
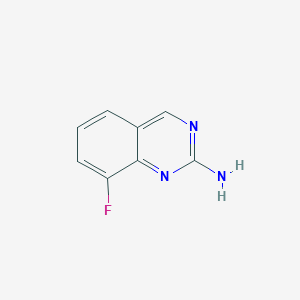
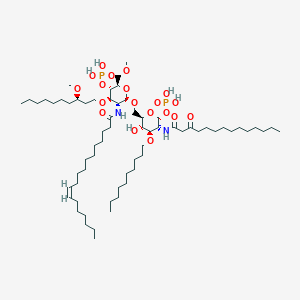

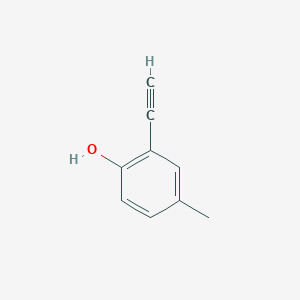
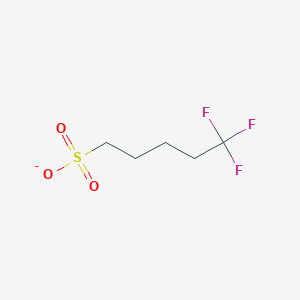

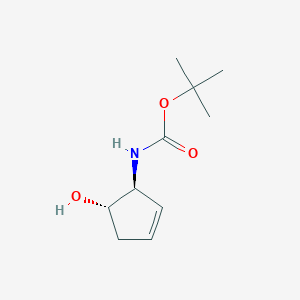
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
